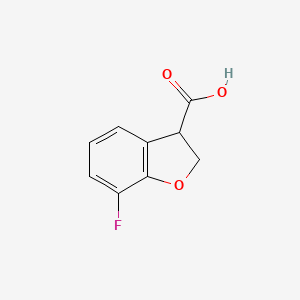
(3-methyl-1-benzofuran-7-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-methyl-1-benzofuran-7-yl)methanol, also known as 3-MBF, is an aromatic alcohol compound that is widely used in scientific research. It is a versatile compound with a range of applications in chemistry, biochemistry, and pharmacology. 3-MBF is a relatively new compound, having only been discovered in the last decade. It has been found to have a wide range of biochemical and physiological effects, as well as several advantages and limitations for lab experiments.
科学的研究の応用
(3-methyl-1-benzofuran-7-yl)methanol has a range of scientific research applications. It has been used in the study of enzyme inhibition, as well as in the synthesis of various compounds such as amines, alcohols, and phenols. (3-methyl-1-benzofuran-7-yl)methanol has also been used in the development of new drugs, and it has been found to have potential applications in the treatment of certain cancers.
作用機序
The mechanism of action of (3-methyl-1-benzofuran-7-yl)methanol is not yet fully understood. However, it is believed that (3-methyl-1-benzofuran-7-yl)methanol acts as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical processes. Additionally, (3-methyl-1-benzofuran-7-yl)methanol has been found to interact with certain receptors in the body, which can lead to the modulation of certain physiological processes.
Biochemical and Physiological Effects
(3-methyl-1-benzofuran-7-yl)methanol has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical processes. Additionally, (3-methyl-1-benzofuran-7-yl)methanol has been found to interact with certain receptors in the body, which can lead to the modulation of certain physiological processes. For example, (3-methyl-1-benzofuran-7-yl)methanol has been found to have an effect on the activity of the serotonin receptor, which can lead to the modulation of mood and behavior.
実験室実験の利点と制限
(3-methyl-1-benzofuran-7-yl)methanol has several advantages and limitations for lab experiments. One advantage of (3-methyl-1-benzofuran-7-yl)methanol is that it is a relatively inexpensive compound, which makes it a cost-effective option for laboratory experiments. Additionally, (3-methyl-1-benzofuran-7-yl)methanol is a relatively stable compound, which makes it suitable for long-term storage. However, (3-methyl-1-benzofuran-7-yl)methanol is also a relatively toxic compound, and it should be handled with caution in the laboratory.
将来の方向性
There are several potential future directions for (3-methyl-1-benzofuran-7-yl)methanol. One potential direction is the development of new drugs and therapies based on (3-methyl-1-benzofuran-7-yl)methanol. Additionally, (3-methyl-1-benzofuran-7-yl)methanol could be used to study the effects of enzyme inhibition on various biochemical processes, as well as to study the interaction of (3-methyl-1-benzofuran-7-yl)methanol with various receptors in the body. Furthermore, (3-methyl-1-benzofuran-7-yl)methanol could be used to develop new compounds with a range of applications in chemistry, biochemistry, and pharmacology.
合成法
(3-methyl-1-benzofuran-7-yl)methanol is synthesized from 1-benzofuran-7-ylmethanol using a two-step reaction. The first step involves the reaction of 1-benzofuran-7-ylmethanol with aqueous sodium hydroxide. This reaction results in the formation of the sodium salt of 1-benzofuran-7-ylmethanol. The second step involves the reaction of the sodium salt with acetic anhydride in the presence of a base. This reaction results in the formation of (3-methyl-1-benzofuran-7-yl)methanol.
特性
IUPAC Name |
(3-methyl-1-benzofuran-7-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-6-12-10-8(5-11)3-2-4-9(7)10/h2-4,6,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZTUYXDUIGXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C=CC=C12)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1-benzofuran-7-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(tert-butoxy)carbonyl]-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B6618164.png)
![4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6618173.png)



![N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B6618223.png)

![2H,3H-furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B6618236.png)

![{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine](/img/structure/B6618249.png)
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde](/img/structure/B6618257.png)
![2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6618274.png)

